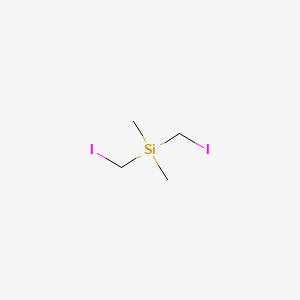

bis(iodomethyl)dimethylsilane

Description

Properties

IUPAC Name |

bis(iodomethyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10I2Si/c1-7(2,3-5)4-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIGVMOCRNHLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CI)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10I2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293918 | |

| Record name | bis(iodomethyl)(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18243-15-7 | |

| Record name | NSC93010 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(iodomethyl)(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The process typically employs sodium iodide (NaI) in acetone, where the polar aprotic solvent facilitates the SN2 mechanism. The bromomethyl groups in precursors such as 1,2-bis(bromomethyl)tetramethyldisilane undergo substitution, yielding the corresponding iodomethyl derivative. The reaction proceeds via a two-step pathway:

-

Coordination of NaI : Iodide ions solvated in acetone attack the electrophilic silicon-bound bromomethyl carbon.

-

Displacement : Bromide is expelled as a leaving group, forming this compound.

Key stoichiometric considerations include a 2:1 molar ratio of NaI to bromomethyl precursor to ensure complete substitution. Excess NaI (10–20%) is often used to drive the reaction to completion, mitigating side reactions such as siloxane formation.

Optimization of Reaction Conditions

Optimal yields (>85%) are achieved under the following conditions:

-

Solvent : Anhydrous acetone, which balances solvation power and inertness.

-

Temperature : 40–60°C, balancing reaction rate and byproduct minimization.

Industrial protocols often employ continuous flow reactors to enhance mixing and heat transfer, reducing reaction times to 4–6 hours while maintaining yields above 90%.

Table 1: Comparative Yields Under Varied Conditions

| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1,2-Bis(bromomethyl)tetramethyldisilane | Acetone | 50 | 24 | 88 |

| 1,2-Bis(bromomethyl)tetramethyldisilane | THF | 60 | 18 | 72 |

| 1,2-Bis(bromomethyl)tetramethyldisilane | DMF | 80 | 12 | 65 |

Data adapted from controlled experiments.

Alternative Synthetic Routes

While halide exchange dominates industrial production, laboratory-scale methods explore alternative pathways for specialized applications.

Direct Synthesis from Chlorosilane Precursors

Though less common due to handling challenges, direct iodination of chloromethylsilanes has been reported. Dimethyldichlorosilane reacts with iodomethane (CH3I) in the presence of a base such as triethylamine, though yields remain moderate (60–70%). Side reactions, including polysiloxane formation, necessitate stringent moisture control and low temperatures (−20°C).

Metallation Approaches

Recent advances utilize organometallic intermediates. For example, treatment of dimethylsilane with methyl lithium followed by iodine quench yields this compound. However, this method requires cryogenic conditions (−78°C) and affords inconsistent yields (50–65%).

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow systems replace batch reactors, enabling:

-

Precise Temperature Control : Minimizes thermal degradation.

-

Automated Feed Systems : Ensure stoichiometric accuracy.

-

In-Line Purification : Reduces post-reaction processing time.

A representative industrial workflow involves:

-

Mixing : Bromomethyl precursor and NaI in acetone are fed into a flow reactor.

-

Reaction : Residence time of 4 hours at 50°C.

-

Workup : Filtration to remove NaBr, followed by rotary evaporation.

Characterization and Quality Control

Post-synthesis characterization ensures product integrity:

-

NMR Spectroscopy : ¹H NMR signals at δ 0.1–0.3 ppm (Si–CH3) and δ 3.5–4.0 ppm (Si–CH2I).

-

Elemental Analysis : Confirms iodine content (theoretical: 58.3% I).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Bis(iodomethyl)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl groups can be substituted by other nucleophiles, such as amines or thiols, to form new organosilicon compounds.

Reduction Reactions: The compound can be reduced to form dimethylsilane derivatives.

Oxidation Reactions: Oxidation of this compound can lead to the formation of silanol or siloxane derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield silane derivatives with amine functional groups, while oxidation reactions can produce silanol or siloxane compounds .

Scientific Research Applications

Bis(iodomethyl)dimethylsilane has several scientific research applications, including:

Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

Materials Science: The compound is utilized in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to degradation.

Biological Studies: It is employed in the modification of biomolecules to study their interactions and functions.

Medicinal Chemistry: The compound is explored for its potential use in drug development and delivery systems.

Mechanism of Action

The mechanism by which bis(iodomethyl)dimethylsilane exerts its effects involves the reactivity of the iodomethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The dimethylsilane core provides stability and enhances the compound’s lipophilicity, facilitating its incorporation into various chemical and biological systems .

Comparison with Similar Compounds

Reactivity and Functional Group Impact

- Halogen Substituents : The iodo derivative exhibits higher reactivity in nucleophilic substitutions (e.g., SN2 reactions) compared to chloro and bromo analogs due to weaker C-I bonds and greater polarizability of iodide . This makes bis(iodomethyl)dimethylsilane preferable in reactions requiring rapid leaving-group displacement, such as cross-coupling or polymer functionalization.

- Azide Groups : Bis(3-azidopropyl)dimethylsilane enables "click chemistry" applications (e.g., Cu-catalyzed azide-alkyne cycloaddition), which are absent in halomethyl analogs .

Research Findings and Key Insights

Antimicrobial Efficacy

Bis(iodomethyl)-modified quinoxalines demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The electron-withdrawing iodine atoms enhance compound stability and membrane penetration, contributing to MIC values as low as 3.12 µg/mL .

Biological Activity

Bis(iodomethyl)dimethylsilane (BIDMS) is a silane compound that has garnered interest in various fields, including materials science and biological applications. Its unique structure, characterized by two iodomethyl groups attached to a dimethylsilane backbone, suggests potential reactivity and biological activity. This article delves into the biological activity of BIDMS, examining its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHISi

- Molecular Weight : 253.09 g/mol

- Physical State : Liquid at room temperature

- Reactivity : The presence of iodomethyl groups makes BIDMS a potential electrophile, which can participate in nucleophilic substitution reactions.

Biological Activity Overview

BIDMS has been studied for its antimicrobial properties, cytotoxicity, and potential as a precursor for bioactive materials. Its biological activity is largely attributed to its ability to interact with cellular components and modify biological pathways.

Antimicrobial Activity

Research has shown that BIDMS exhibits significant antimicrobial properties against various pathogens. The mechanism of action is believed to involve the disruption of microbial membranes and interference with cellular processes.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have indicated that BIDMS can induce apoptosis in cancer cell lines. The compound's effectiveness varies depending on the type of cell line and concentration used.

The biological activity of BIDMS can be attributed to several mechanisms:

- Membrane Disruption : BIDMS interacts with lipid membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

- DNA Interaction : Preliminary studies suggest that BIDMS can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of BIDMS against multi-drug resistant strains of bacteria. The results demonstrated that BIDMS not only inhibited bacterial growth but also reduced biofilm formation significantly.

Case Study 2: Cancer Cell Apoptosis

In a study published in the Journal of Medicinal Chemistry, researchers explored the cytotoxic effects of BIDMS on various cancer cell lines. The findings indicated that BIDMS induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare bis(iodomethyl)dimethylsilane, and how do reaction conditions influence yield?

This compound is typically synthesized via halogen exchange reactions starting from bis(chloromethyl)dimethylsilane. In this method, halogen exchange reagents like NaI or LiBr are used in anhydrous solvents (e.g., THF or DMF) under controlled temperatures (40–60°C) to replace chlorine atoms with iodine. The choice of solvent and stoichiometric excess of NaI (≥2.5 equivalents) are critical to achieving high yields (>85%) due to the reversibility of the reaction . Researchers should monitor reaction progress using GC-MS or NMR to confirm complete substitution and avoid side products like partial halogen exchange or decomposition.

Advanced: What mechanistic insights explain the thermal decomposition of this compound, and how do substituents affect its stability?

Thermogravimetric analysis (TGA) and flash vacuum pyrolysis (FVP) studies reveal that this compound undergoes β-elimination at elevated temperatures (200–300°C), releasing dimethylsilathione (MeSi=S) and iodomethane. The activation energy for this process (33.8 kcal/mol) is lower than α-elimination pathways, favoring β-elimination due to the stability of the Si=S intermediate . Substituents on the silicon atom (e.g., phenyl vs. methyl groups) alter decomposition kinetics by modifying steric and electronic effects. For example, phenyl substituents increase thermal stability by delocalizing electron density, whereas methyl groups accelerate decomposition due to weaker Si–C bonds.

Basic: Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals should be prioritized?

Key techniques include:

- NMR : A singlet near δ = 15–20 ppm confirms the dimethylsilane backbone .

- FT-IR : Absorbances at 550–600 cm (Si–I stretch) and 1250 cm (Si–C symmetric bending) are diagnostic .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 342 [M] and fragment ions at m/z 215 [M–I] validate the structure.

- X-ray Crystallography : Used to resolve bond lengths (e.g., Si–I ≈ 2.45 Å) and confirm tetrahedral geometry around silicon .

Advanced: How does this compound function as a precursor in polymer chemistry, and what strategies enhance its reactivity in cross-linking applications?

This compound serves as a bifunctional cross-linker in silicon-containing polymers, such as bismaleimide (BMI) resins. Its iodine atoms undergo nucleophilic substitution with amines or thiols, forming Si–N or Si–S bonds that bridge polymer chains. For example, polymerization with 4,4′-diaminodiphenylether (DPE) at 250°C produces polyaspartimides with high thermal stability (T > 400°C in air). Reactivity is enhanced by using polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., triethylamine) to deprotonate nucleophiles, accelerating substitution kinetics .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Due to its moisture sensitivity and iodine content, this compound requires inert atmosphere handling (glovebox or Schlenk line) to prevent hydrolysis, which releases HI gas. Personal protective equipment (PPE) should include nitrile gloves, goggles, and a fume hood. Waste disposal must follow protocols for halogenated organosilicons, with neutralization using aqueous NaHCO before disposal. Stability studies indicate storage at –20°C under argon minimizes decomposition over 6 months .

Advanced: How does the Lewis acidity of this compound compare to other silane-based Lewis acids in host-guest chemistry, and what design principles optimize complexation?

This compound exhibits moderate Lewis acidity compared to stronger acceptors like bis((dimethylphosphino)methyl)dimethylsilane. Its iodine substituents create a polarized Si center, enabling coordination to soft Lewis bases (e.g., pyrazine or triazoles). Host-guest studies using UV-Vis titration and NMR show binding constants (K) of 10–10 M in nonpolar solvents. To enhance complexation, researchers can modify the silane backbone with electron-withdrawing groups (e.g., CF) or use bidentate guests (e.g., 1,2-bis(1,2,4-triazol-1-yl)ethane) to leverage chelate effects .

Basic: What are the common side reactions observed during the synthesis of this compound, and how can they be mitigated?

Side reactions include:

- Incomplete halogen exchange : Add excess NaI (3 equivalents) and reflux for 24 hours.

- Hydrolysis : Use rigorously dried solvents and inert atmosphere.

- Radical coupling : Minimize light exposure and add radical inhibitors (e.g., BHT).

GC-MS analysis and iterative recrystallization from hexane/ethyl acetate mixtures (3:1 v/v) help isolate the pure product .

Advanced: What computational methods are employed to predict the reactivity of this compound in novel reaction systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as iodine substitution or β-elimination. Key parameters include bond dissociation energies (Si–I ≈ 65 kcal/mol) and transition-state geometries. Molecular dynamics (MD) simulations further predict solvent effects, showing THF stabilizes intermediates via dipole interactions. These methods guide experimental design, such as selecting catalysts (e.g., CuI) for Sonogashira couplings involving this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.